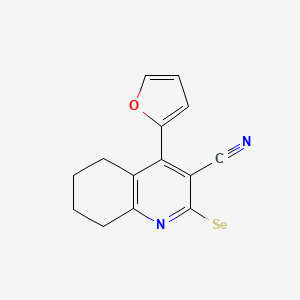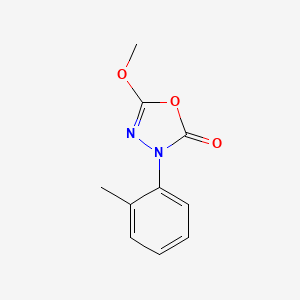![molecular formula C20H26N2O4 B12901700 N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide CAS No. 82571-15-1](/img/structure/B12901700.png)
N-[3-(1-Ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is a compound that belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide typically involves the (3 + 2) cycloaddition reaction, where Cu(I) or Ru(II) catalysts are often employed . due to the high costs, toxicity, and waste generation associated with metal-catalyzed reactions, alternative metal-free synthetic routes are being developed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring cost-effectiveness, and minimizing environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide has several scientific research applications, including:
Mecanismo De Acción
Comparación Con Compuestos Similares
Similar Compounds
- N-((3-(4-fluoro-3-(trifluoromethyl) phenyl) isoxazol-5-yl) methyl) (5-methyl-1H-indol-3-yl) methanamine hydrochloride
- BRD4 bromodomain inhibitors bearing a benzo[d]isoxazol scaffold
Uniqueness
N-(3-(1-Ethylcyclohexyl)isoxazol-5-yl)-2,6-dimethoxybenzamide is unique due to its specific structural features, such as the ethylcyclohexyl group and the dimethoxybenzamide moiety
Propiedades
Número CAS |
82571-15-1 |
|---|---|
Fórmula molecular |
C20H26N2O4 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
N-[3-(1-ethylcyclohexyl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide |
InChI |
InChI=1S/C20H26N2O4/c1-4-20(11-6-5-7-12-20)16-13-17(26-22-16)21-19(23)18-14(24-2)9-8-10-15(18)25-3/h8-10,13H,4-7,11-12H2,1-3H3,(H,21,23) |
Clave InChI |
VEQPDYUGZJNMKS-UHFFFAOYSA-N |
SMILES canónico |
CCC1(CCCCC1)C2=NOC(=C2)NC(=O)C3=C(C=CC=C3OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



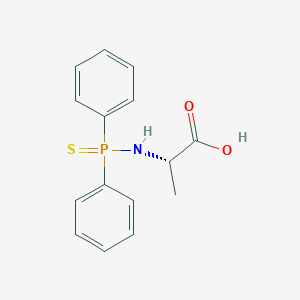
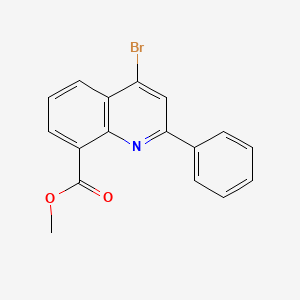

![3-Chloro-5-phenyl-5,11-dihydroisoindolo[2,1-a]quinazoline](/img/structure/B12901630.png)
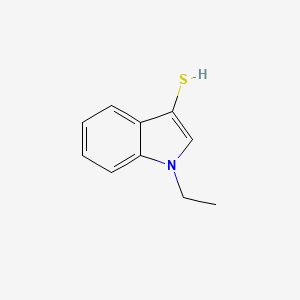
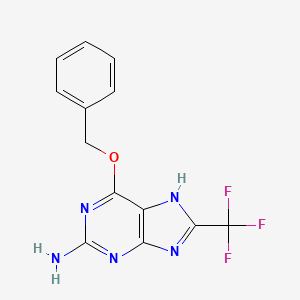

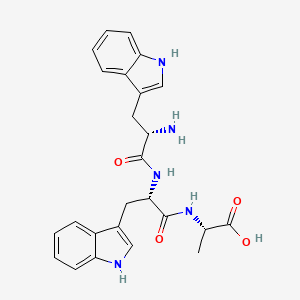
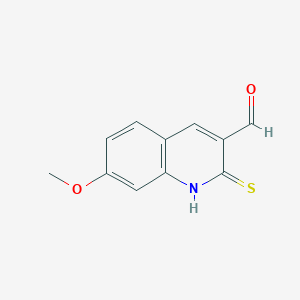
![1-(3-Chlorophenyl)-3-phenyl-1,4-dihydro[1]benzopyrano[4,3-b]pyrrole](/img/structure/B12901675.png)
![2-Chloro-3'-deoxy-3'-fluoro-N-[(3-iodophenyl)methyl]adenosine](/img/structure/B12901680.png)
